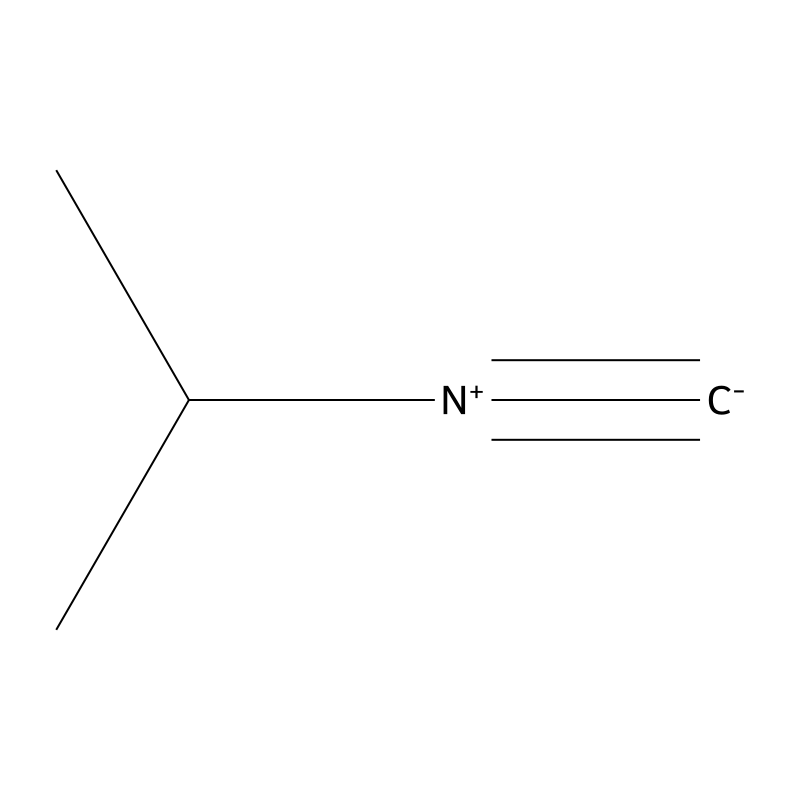

Isopropyl isocyanide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isopropyl isocyanide (CAS 598-45-8) is a linear alkyl isocyanide widely employed as a versatile C1 building block in organic synthesis. Its primary utility lies in isocyanide-based multicomponent reactions (MCRs), such as the Passerini and Ugi reactions, which enable the efficient, one-pot construction of complex molecular scaffolds like α-acyloxy amides and peptidomimetics. As a liquid with a boiling point of 87 °C, its physical state and moderate volatility are key handling parameters that influence its selection for specific process conditions compared to other common alkyl isocyanides.

Substituting isopropyl isocyanide with other common alkyl isocyanides, such as the bulkier tert-butyl isocyanide or cyclic cyclohexyl isocyanide, is often unviable due to significant differences in steric hindrance and physical properties. The isopropyl group's intermediate size directly influences reaction kinetics, product yields, and stereoselectivity in sterically sensitive transformations. In palladium-catalyzed insertions, for instance, the choice of isocyanide can determine whether a reaction proceeds to the desired product or results in poor conversion. Furthermore, its distinct boiling point (87 °C) affects reaction temperature control and solvent removal protocols, making it incompatible with processes optimized for more or less volatile analogs.

Precursor Suitability: Favorable Reactivity in Multicomponent Reactions Due to Reduced Steric Hindrance

The reactivity of alkyl isocyanides in MCRs is highly dependent on the steric bulk of the alkyl group. Isopropyl isocyanide, with its branched but less demanding profile than a tert-butyl group, often provides a balance of reactivity. In a comparative model of the Ugi reaction, isopropyl isocyanide is shown to achieve significantly higher yields than the more sterically hindered tert-butyl isocyanide. This trend is critical in complex syntheses where maximizing conversion is paramount.

| Evidence Dimension | Product Yield (%) in a model Ugi Reaction |

| Target Compound Data | 60-70% |

| Comparator Or Baseline | tert-Butyl isocyanide: 40-50% |

| Quantified Difference | Up to 20-30% higher yield than tert-butyl isocyanide |

| Conditions | Illustrative Ugi four-component reaction involving an aldehyde, amine, carboxylic acid, and isocyanide in methanol. |

For complex molecule synthesis via MCRs, selecting isopropyl isocyanide over bulkier alternatives can directly translate to higher product yields and improved process efficiency.

Processability: Defined Boiling Point for Controlled Reaction Conditions and Purification

Isopropyl isocyanide possesses a boiling point of 87 °C, which provides a key processability advantage over other commercially available isocyanides. This physical property is substantially different from benzyl isocyanide (~105-106 °C at reduced pressure) and cyclohexyl isocyanide (~165 °C). This moderate boiling point allows for effective use in reactions at elevated temperatures without requiring high-vacuum distillation for removal, simplifying workup procedures compared to high-boiling analogs.

| Evidence Dimension | Boiling Point (°C at atmospheric pressure, unless noted) |

| Target Compound Data | 87 °C |

| Comparator Or Baseline | Benzyl isocyanide: 105-106 °C / 75 mmHg; Cyclohexyl isocyanide: ~165 °C |

| Quantified Difference | 78 °C lower than cyclohexyl isocyanide, facilitating easier removal. |

| Conditions | Standard physical property data. |

This compound is ideal for processes requiring controlled reaction temperatures and simplified, non-strenuous post-reaction purification, reducing energy costs and process time.

Synthesis Compatibility: Enabling Formation of Specific Heterocyclic Scaffolds

In the synthesis of biologically active heterocycles, the choice of isocyanide is critical for the reaction outcome. Isopropyl isocyanide has been successfully employed in the Groebke–Blackburn–Bienaymé reaction to produce substituted 3-aminoimidazoles, which are precursors to novel antibiotic candidates. In a specific study, isopropyl isocyanide was one of the few alkyl isocyanides, alongside others like cyclohexyl and tert-butyl, used to generate a library of trimethoprim analogs, demonstrating its compatibility and utility in creating diverse molecular scaffolds for drug discovery. Its specific steric and electronic profile allows for successful reaction where other isocyanides might fail or give lower yields.

| Evidence Dimension | Successful incorporation into a target heterocyclic scaffold |

| Target Compound Data | Successfully used to synthesize a library of 3-aminoimidazole-fused trimethoprim analogs. |

| Comparator Or Baseline | Compared alongside other alkyl and aryl isocyanides (e.g., tert-butyl, cyclohexyl, 4-methoxyphenyl) to generate chemical diversity. |

| Quantified Difference | Demonstrated as a viable reactant for generating specific, complex heterocyclic structures for biological screening. |

| Conditions | Groebke–Blackburn–Bienaymé multicomponent reaction conditions. |

For researchers in medicinal chemistry, this compound is a proven building block for accessing specific classes of N-heterocycles that may not be accessible with other isocyanide analogs.

High-Yield Synthesis of Peptidomimetics and Complex Amides

Based on its favorable steric profile, isopropyl isocyanide is the reagent of choice for Ugi and Passerini reactions where the goal is to maximize yield, especially when other reactants are sterically demanding. It enables the efficient production of α-acyloxy amides and peptide-like structures for pharmaceutical and materials science research.

Processes Requiring Facile Reagent Removal and Controlled Volatility

The compound's moderate boiling point of 87 °C makes it highly suitable for syntheses conducted at standard reflux temperatures (e.g., in THF or acetonitrile) where excess reagent must be removed easily without resorting to high-vacuum distillation. This simplifies the purification of thermally sensitive products and improves overall process workflow.

Combinatorial Chemistry for Drug Discovery Libraries

As a proven component in diverse multicomponent reactions, isopropyl isocyanide is an essential tool for generating libraries of novel small molecules. Its specific reactivity allows for the creation of unique 3-aminoimidazole fused heterocycles and other scaffolds for high-throughput screening in drug discovery programs.

XLogP3

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Acute Toxic

Other CAS

Wikipedia

Dates

Explore Compound Types